molecular formula C27H30Cl2N4O5S B1671119 Efatutazone dihydrochloride monohydrate CAS No. 1048002-36-3

Efatutazone dihydrochloride monohydrate

Katalognummer: B1671119
CAS-Nummer: 1048002-36-3
Molekulargewicht: 593.5 g/mol
InChI-Schlüssel: JMFBDJASOQDDGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CS-7017-Monohydrat ist ein selektiver Agonist des Peroxisomen-Proliferator-aktivierten Rezeptors gamma (PPARγ) aus der Klasse der Thiazolidindione. Es wurde auf seine potenziellen therapeutischen Anwendungen bei verschiedenen Krebsarten untersucht, darunter nicht-kleinzelliges Lungenkarzinom, Schilddrüsenkrebs und Liposarkom . Die Verbindung ist bekannt für ihre Fähigkeit, morphologische Veränderungen, Zelldifferenzierung und antiproliferative Wirkungen zu induzieren .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CS-7017-Monohydrat umfasst mehrere Schritte, beginnend mit den entsprechenden Benzimidazol- und Thiazolidindionderivaten. Zu den wichtigsten Schritten gehören:

Industrielle Produktionsmethoden

Die industrielle Produktion von CS-7017-Monohydrat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verbindung wird typischerweise in Form eines festen Pulvers mit einer Reinheit von über 99 % hergestellt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CS-7017 monohydrate involves multiple steps, starting from the appropriate benzimidazole and thiazolidinedione derivatives. The key steps include:

Industrial Production Methods

Industrial production of CS-7017 monohydrate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in solid powder form with a purity greater than 99% .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CS-7017-Monohydrat durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Anaplastic Thyroid Cancer
    • Study Overview : A Phase 1 clinical trial evaluated efatutazone in combination with paclitaxel for patients with advanced anaplastic thyroid cancer. Results indicated that the combination was safe and biologically active.
    • Findings : Out of 15 treated patients, one achieved a partial response lasting over 100 days, while several others exhibited stable disease. The median time to progression was significantly improved with higher doses of efatutazone .
  • Myxoid Liposarcoma
    • Study Overview : A Phase II trial is currently assessing efatutazone's efficacy in patients with previously treated myxoid liposarcoma. This trial aims to evaluate the confirmed response rate and overall survival.
    • Objectives : The study focuses on understanding how efatutazone affects tumor expression markers related to PPAR and RXR, along with its impact on serum adiponectin levels .
  • Other Tumor Types
    • Efatutazone has also been explored in treating various malignancies including lymphoma, solid tumors, multiple myeloma, and recurrent thyroid cancer. Its potential effectiveness across these cancers is under continuous investigation .

Case Study 1: Combination Therapy in Anaplastic Thyroid Cancer

  • Patient Demographics : 15 patients (67% female), median age 59 years.
  • Treatment Protocol : Efatutazone was administered at doses of 0.15 mg, 0.3 mg, or 0.5 mg twice daily alongside paclitaxel.
  • Outcomes : The study reported significant improvements in median survival times correlating with increased doses of efatutazone. Notably, adverse events were primarily related to fluid retention and anemia .

Case Study 2: Efficacy in Myxoid Liposarcoma

  • Objective : To determine the response rate for efatutazone in patients whose disease had progressed after prior therapies.
  • Results Expected : The study aims to provide insights into the predictive value of specific biomarkers and overall patient outcomes following treatment with efatutazone .

Data Summary Table

Application AreaStudy PhaseKey FindingsResponse Rate
Anaplastic Thyroid CancerPhase 1Safe; biologic activity; one partial response~6.7%
Myxoid LiposarcomaPhase IIOngoing; assessing response rates and survivalNot yet available
Other TumorsVariousUnder investigation; potential across multiple cancersVaries

Biologische Aktivität

Efatutazone dihydrochloride monohydrate, also known as CS-7017, is a novel compound classified as a third-generation thiazolidinedione. It primarily functions as a selective agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating cellular differentiation, development, metabolism, and tumorigenesis. This article provides an in-depth examination of the biological activity of efatutazone, focusing on its pharmacological effects, clinical studies, and potential applications in oncology.

Efatutazone exerts its effects through PPARγ activation, which has been linked to various biological processes including:

  • Regulation of Adipocyte Differentiation : PPARγ is essential for the differentiation of preadipocytes into adipocytes.
  • Anti-inflammatory Effects : Activation of PPARγ can lead to the downregulation of pro-inflammatory cytokines.
  • Antitumor Activity : Efatutazone has demonstrated significant anticancer properties in preclinical models by inhibiting cellular proliferation in various cancer cell lines.

The compound is reported to be at least 50 times more potent than rosiglitazone and 500 times more potent than troglitazone regarding PPARγ-mediated transcriptional activation and inhibition of cancer cell growth .

Pharmacokinetics

The pharmacokinetic profile of efatutazone was evaluated in several clinical trials. Key parameters include:

  • Absorption : Efatutazone is administered orally, with pharmacokinetic studies showing a dose-proportional increase in plasma concentrations.
  • Half-Life : The compound exhibits a moderate half-life that supports twice-daily dosing.
  • Metabolism : Efatutazone undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.

Table 1 summarizes the pharmacokinetic parameters observed in clinical studies:

ParameterValue
C_max (ng/mL)Varies by dose
AUC (ng·h/mL)Dose-dependent
Half-Life (hours)Approximately 6-8

Phase 1 Trials

A significant study conducted to evaluate the safety and efficacy of efatutazone involved patients with advanced solid malignancies. The trial aimed to determine the maximum tolerated dose (MTD) and assess preliminary antitumor activity. Key findings included:

  • Safety Profile : Common adverse effects included peripheral edema (53.3% of patients), which often required diuretics .
  • Efficacy : Among 31 treated patients, one patient achieved a sustained partial response lasting 690 days, while ten others maintained stable disease for over 60 days .

Case Study Insights

A notable case study highlighted the combination therapy of efatutazone with paclitaxel in patients with metastatic anaplastic thyroid carcinoma. The results indicated that this combination was well-tolerated and showed promising biological activity, suggesting potential synergistic effects that warrant further exploration .

Biomarkers and Predictive Factors

Research has indicated that changes in plasma adiponectin levels may serve as a biomarker for PPARγ activation and therapeutic response to efatutazone. Increases in adiponectin levels were observed following treatment across all dose levels, correlating with clinical outcomes .

Eigenschaften

CAS-Nummer

1048002-36-3

Molekularformel

C27H30Cl2N4O5S

Molekulargewicht

593.5 g/mol

IUPAC-Name

5-[[4-[[6-(4-amino-3,5-dimethylphenoxy)-1-methylbenzimidazol-2-yl]methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrate;dihydrochloride

InChI

InChI=1S/C27H26N4O4S.2ClH.H2O/c1-15-10-20(11-16(2)25(15)28)35-19-8-9-21-22(13-19)31(3)24(29-21)14-34-18-6-4-17(5-7-18)12-23-26(32)30-27(33)36-23;;;/h4-11,13,23H,12,14,28H2,1-3H3,(H,30,32,33);2*1H;1H2

InChI-Schlüssel

JMFBDJASOQDDGR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5.O.Cl.Cl

Kanonische SMILES

CC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5.O.Cl.Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Efatutazone dihydrochloride monohydrate;  Inolitazone dihydrochloride monohydrate;  UNII-4AUO475Y7H;  CS-7017 monohydrate.

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Efatutazone dihydrochloride monohydrate
Reactant of Route 2
Efatutazone dihydrochloride monohydrate
Reactant of Route 3
Reactant of Route 3
Efatutazone dihydrochloride monohydrate
Reactant of Route 4
Efatutazone dihydrochloride monohydrate
Reactant of Route 5
Reactant of Route 5
Efatutazone dihydrochloride monohydrate
Reactant of Route 6
Efatutazone dihydrochloride monohydrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.